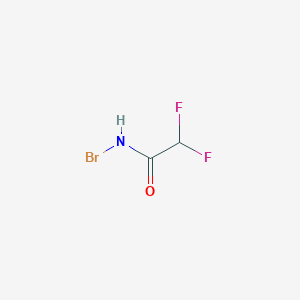

N-bromo-2,2-difluoroacetamide

Description

Significance of Halogenated Acetamides in Synthetic Methodology

Halogenated acetamides are a class of compounds that have long been recognized for their importance as reagents and building blocks in organic synthesis. numberanalytics.commt.comnumberanalytics.com The introduction of a halogen atom to the acetamide (B32628) framework significantly modifies its chemical properties, leading to a wide range of applications. numberanalytics.comnumberanalytics.com These compounds can serve as sources of electrophilic halogens, participate in radical reactions, and act as precursors for the formation of more complex molecular architectures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

One of the most well-known examples is N-bromosuccinimide (NBS), a related N-bromoimide, which is a convenient and easy-to-handle crystalline solid used for various bromination reactions. masterorganicchemistry.comslideshare.net NBS can serve as a source of the bromine radical (Br•) for allylic and benzylic brominations or as a source of electrophilic bromine for the formation of bromohydrins from alkenes. wikipedia.orgmasterorganicchemistry.com The advantage of using reagents like NBS is that they can provide a low, steady concentration of bromine in the reaction mixture, which can enhance selectivity and avoid unwanted side reactions that might occur with the direct use of liquid bromine. masterorganicchemistry.com

Similarly, N-bromoacetamide (NBA) is another key halogenated acetamide that exhibits distinct reactivity. manac-inc.co.jp Due to the electron-withdrawing nature of the adjacent carbonyl group, the bromine atom in NBA is positively polarized, allowing it to act as an electrophile in reactions with electron-rich species like alkenes. manac-inc.co.jp This property makes NBA particularly useful for addition reactions, where it can deliver a bromine atom across a double bond. manac-inc.co.jp The versatility of halogenated acetamides has made them indispensable tools for chemists in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. numberanalytics.comacs.org

Evolution of Difluoroacetamide Chemistry

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai This has led to a significant focus on the development of synthetic methods for introducing fluorine-containing functional groups. The difluoroacetamide moiety (–C(O)CF₂H) is one such group that has seen growing interest.

2,2-Difluoroacetamide (B1351127) itself is a chemical compound with the molecular formula C₂H₃F₂NO. ontosight.ainih.gov It serves as a foundational molecule for this class of compounds and is used as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai The presence of the two fluorine atoms imparts unique electronic properties to the amide group.

The synthesis of more complex difluoroacetamides has been an area of active research. Methods have been developed to generate equivalents of difluoroacetamide anions, which can then react with various electrophiles to create a range of difluoromethylcarbonyl products. nih.gov One such approach involves the dehydrofluorination of ethers derived from trifluoroacetaldehyde (B10831) hemiaminals under basic conditions. nih.gov Additionally, one-pot reactions of α-ketoacids with nucleophilic fluorinating reagents like Deoxofluor and DAST have been shown to produce α,α-difluoroamides. acs.org These synthetic advancements have expanded the toolbox available to chemists for accessing molecules containing the difluoroacetamide scaffold.

Role of the Bromine Atom in Fluorinated Amides for Chemical Transformations

The bromine atom in N-bromo-2,2-difluoroacetamide plays a pivotal role in its chemical reactivity, acting as a key functional handle for various transformations. The nature of the N-Br bond in N-bromoamides and related compounds like N-bromosuccinimide (NBS) allows the bromine to participate in both radical and electrophilic pathways. wikipedia.orgquora.comtutoring-blog.co.uk The electron-withdrawing acetyl group polarizes the N-Br bond, rendering the bromine atom electrophilic. manac-inc.co.jp

This electrophilicity is a key feature in many reactions involving N-bromo compounds. For instance, in reactions with alkenes, the electrophilic bromine can add across the double bond, often proceeding through a cyclic bromonium ion intermediate. masterorganicchemistry.commanac-inc.co.jp This is a common reaction pathway for reagents like N-bromoacetamide (NBA). manac-inc.co.jp

In the specific case of this compound, the presence of the two fluorine atoms further influences the reactivity of the bromine atom. Research has demonstrated the utility of 2-bromo-2,2-difluoroacetamides in copper-catalyzed direct arylation reactions. researchgate.net In these transformations, the bromine atom acts as a leaving group, facilitating the formation of a new carbon-carbon bond between the difluoroacetyl group and an aryl substituent. researchgate.net This methodology has been successfully applied to a wide range of substrates, including both electron-rich and electron-deficient aryl groups, and is tolerant of various substituents on the amide nitrogen. researchgate.net The ability to perform these reactions on a gram scale highlights the synthetic utility of this process. researchgate.net

The reactivity of the bromine atom in this compound can be contrasted with other halogenated compounds. While elemental bromine can be difficult to handle and can lead to a lack of selectivity, and hydrogen bromide (HBr) can be incompatible with certain functional groups, N-bromo compounds like this compound offer a more controlled and often milder alternative for introducing bromine or for using the bromine atom as a leaving group in cross-coupling reactions. scientificupdate.com The balance of reactivity and stability makes alkyl halides, including brominated amides, fundamental building blocks in organic synthesis. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C2H2BrF2NO |

|---|---|

Molecular Weight |

173.94 g/mol |

IUPAC Name |

N-bromo-2,2-difluoroacetamide |

InChI |

InChI=1S/C2H2BrF2NO/c3-6-2(7)1(4)5/h1H,(H,6,7) |

InChI Key |

OIPZBCCVRCKKCR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NBr)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Bromo 2,2 Difluoroacetamide and Its Derivatives

Direct Synthesis Routes for the Core Compound

Direct synthesis methods for N-bromo-2,2-difluoroacetamide focus on creating the primary amide structure from readily available starting materials. These routes are crucial for the efficient production of the core compound.

Amidation of Ethyl Bromodifluoroacetate with Ammonia (B1221849) Gas

A primary method for the synthesis of this compound involves the amidation of ethyl bromodifluoroacetate. google.com This process includes dissolving ethyl bromodifluoroacetate in a solvent such as ether. google.com Ammonia gas is then introduced into the solution until the reaction, monitored by gas chromatography, is complete. google.com Following the reaction, the solvent is removed under reduced pressure to yield solid 2-bromo-2,2-difluoroacetamide (B1273100). google.com This solid can be further purified by washing with n-hexane and drying under a vacuum. google.com

A specific example of this method involves dissolving 2 kilograms of ethyl bromodifluoroacetate in 1.4 kilograms of ether. google.com After the reaction with ammonia gas is complete, the workup yields 1.8 kilograms of pale solid 2-bromo-2,2-difluoroacetamide, which can be used in subsequent reactions without further purification. google.com

Utilization of Lanthanum Trifluoromethanesulfonate (B1224126) (La(OTf)3) Catalysis

Lanthanum trifluoromethanesulfonate (La(OTf)3) has emerged as an effective catalyst for the direct amidation of esters with amines under mild conditions. nih.govorganic-chemistry.org This method is notable for its high selectivity and efficiency, allowing for the synthesis of a variety of amides. nih.gov The catalysis facilitates the coupling of esters and amines, producing amides with alcohol as the only byproduct. organic-chemistry.org

The reactions catalyzed by La(OTf)3 can be performed at temperatures ranging from room temperature to 70°C, with reaction times between 1 and 48 hours, achieving yields of 79–99%. organic-chemistry.org This catalytic system demonstrates a broad substrate scope and tolerates various functional groups. organic-chemistry.org La(OTf)3 has also been shown to be an effective catalyst in the preparation of nonsymmetric ureas from protected amines. researchgate.netorganic-chemistry.org

Synthesis of N-Substituted Bromodifluoroacetamides

The synthesis of N-substituted bromodifluoroacetamides expands the utility of the core compound by introducing various functional groups on the nitrogen atom.

Acylation of Anilines with Bromoacetyl Bromide

The acylation of anilines with bromoacetyl bromide is a method to produce N-substituted bromoacetamides. researchgate.net For instance, the condensation of 2-amino-5-chlorobenzonitrile (B58002) with bromoacetyl bromide in dichloromethane (B109758) yields the corresponding bromoacetamide, which can then be cyclized to form a lactam. researchgate.net

Bases play a critical role in the acylation of amines. In the acylation of amines with acyl chlorides, a base is essential to remove the proton from the amine as it attacks the carbonyl group, facilitating the reaction. jocpr.com Pyridine (B92270) is often used in acylation reactions to act as a catalyst and to neutralize the acid byproduct, such as HCl, that is formed. vedantu.com While triethylamine (B128534) is a stronger base than pyridine, pyridine can be a more effective catalyst in some acylation reactions, leading to higher yields. jocpr.com This is attributed to pyridine's planar structure, which allows for unhindered access to the lone pair of electrons on the nitrogen atom. jocpr.com

Temperature is a critical parameter in the acylation of anilines. The reaction between anilines and acylating agents like acetic anhydride (B1165640) can be exothermic. youtube.com Careful temperature control is necessary to manage the reaction rate and prevent the formation of unwanted side products. In some cases, the reaction mixture may need to be heated to achieve a satisfactory conversion rate. For example, in the acylation of aniline (B41778) with acetic acid, a temperature of 140°C was found to be optimal. researchgate.net Conversely, after the reaction is complete, cooling is often employed to induce crystallization of the product, which is then collected by filtration. youtube.comyoutube.com

Preparation of Specific N-Aryl and N-Alkyl Derivatives

The preparation of specific N-aryl and N-alkyl derivatives of 2-bromo-2,2-difluoroacetamide often involves the reaction of a primary or secondary amine with a suitable 2-bromo-2,2-difluoroacetylating agent. The choice of reagents and reaction conditions is crucial for achieving good yields and purity of the desired products.

Synthesis of N-(4-Chlorophenyl)-2,2-difluoro-2-bromoacetamide

Detailed experimental procedures for the direct synthesis of N-(4-chlorophenyl)-2,2-difluoro-2-bromoacetamide are not extensively documented in readily available scientific literature. However, a related synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) has been reported, which involves the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. This reaction provides a foundational method that could potentially be adapted for the synthesis of the target difluoro-bromo compound, likely by utilizing a 2-bromo-2,2-difluoroacetyl halide or a related activated derivative in place of bromoacetyl bromide.

Synthesis of N-(2,4-Difluorophenyl)-2,2-difluoro-2-bromoacetamide

Synthesis of N-Isopropyl-2,2-difluoro-2-bromoacetamide

While the synthesis of the non-fluorinated analog, 2-bromo-N-isopropylacetamide, is known, specific methods for the preparation of N-isopropyl-2,2-difluoro-2-bromoacetamide are not explicitly described in the surveyed literature. nih.govchemicalbook.com The synthesis of the related starting material, 2,4-difluoro-N-isopropylaniline, has been documented and involves the reaction of 2,4-difluoroaniline (B146603) with an isopropyl halide. google.comgoogle.com This suggests that a potential route to the target compound could involve the reaction of isopropylamine (B41738) with a suitable 2-bromo-2,2-difluoroacetylating agent.

Synthesis of N,N-Diethyl-2,2-difluoro-2-bromoacetamide

The direct synthesis of N,N-diethyl-2,2-difluoro-2-bromoacetamide is not well-documented. The non-fluorinated counterpart, 2-bromo-N,N-diethylacetamide, is a known compound. nih.gov It is conceivable that the target compound could be prepared by the reaction of diethylamine (B46881) with a 2-bromo-2,2-difluoroacetyl halide.

Synthesis of N,N-Diphenyl-2,2-difluoro-2-bromoacetamide

A specific synthetic procedure for N,N-diphenyl-2,2-difluoro-2-bromoacetamide could not be found in the reviewed literature. However, the synthesis of the related compound, 2-chloro-N,N-diphenylacetamide, has been described. This process involves the chloroacetylation of diphenylamine (B1679370) by reacting it with chloroacetyl chloride in refluxing toluene. nih.gov This methodology could potentially be adapted by using a 2-bromo-2,2-difluoroacetylating agent to obtain the desired product.

Synthesis of N-Allyl-2-bromo-2,2-difluoro-N-arylacetamides

While a specific method for the synthesis of N-allyl-2-bromo-2,2-difluoro-N-arylacetamides has not been detailed, a one-pot method for the N-allylation and bromination of secondary aryl amines has been reported. nih.govsemanticscholar.org This reaction utilizes DMSO and allyl bromide under basic conditions. This approach could potentially be explored for the synthesis of the target compounds, although it does not involve the introduction of the 2,2-difluoroacetamide (B1351127) moiety. The synthesis of N-functionalized N-(2-bromoallyl)amines from allyl carbamate (B1207046) has also been described, which could serve as a precursor for further elaboration. researchgate.net

Data Tables

Due to the lack of specific experimental data in the reviewed literature for the precise synthesis of the target compounds, data tables for reaction conditions and yields cannot be provided.

Synthesis of N-Propargyl/Homopropargyl-2-bromo-2,2-difluoroacetamide

The synthesis of N-propargyl and N-homopropargyl-2-bromo-2,2-difluoroacetamides can be achieved through the nucleophilic acyl substitution of a suitable 2-bromo-2,2-difluoroacetylating agent with propargylamine (B41283) or homopropargylamine, respectively. While specific literature examples for these exact compounds are not detailed, the synthesis can be reliably performed using well-established amidation protocols, such as the Schotten-Baumann reaction. libretexts.orgyoutube.com

A general approach involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with the corresponding amine (propargylamine or homopropargylamine) in the presence of a base. The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction. youtube.comresearchgate.net The reaction is generally carried out in a two-phase system (e.g., an organic solvent and water) or in an aprotic solvent at low temperatures to control the exothermic reaction.

General Reaction Scheme:

Figure 1. General synthesis of N-alkynyl-2-bromo-2,2-difluoroacetamides. R represents H for propargyl and CH₂ for homopropargyl.

An alternative method involves the aminolysis of an ester, such as ethyl bromodifluoroacetate, with the amine. nih.gov This method is typically slower and may require heating or catalysis but avoids the use of a highly reactive acyl chloride. nih.gov

| Reagent 1 | Reagent 2 | Base/Conditions | Product |

| 2-Bromo-2,2-difluoroacetyl chloride | Propargylamine | Aq. NaOH or Triethylamine | N-Propargyl-2-bromo-2,2-difluoroacetamide |

| 2-Bromo-2,2-difluoroacetyl chloride | Homopropargylamine | Aq. NaOH or Triethylamine | N-Homopropargyl-2-bromo-2,2-difluoroacetamide |

| Ethyl bromodifluoroacetate | Propargylamine | Heat/Catalyst | N-Propargyl-2-bromo-2,2-difluoroacetamide |

Synthesis of N-Cyclopropyl-2,2-difluoro-2-bromoacetamide

The preparation of N-cyclopropyl-2,2-difluoro-2-bromoacetamide follows standard amide bond formation methodologies. The most direct route is the acylation of cyclopropylamine (B47189) with a 2-bromo-2,2-difluoroacetylating agent. This can be accomplished by reacting cyclopropylamine with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base to scavenge the HCl byproduct. hud.ac.uk

Alternatively, the reaction can be performed starting from an ester like ethyl bromodifluoroacetate. nih.gov The aminolysis of the ester with cyclopropylamine, potentially catalyzed by a Lewis acid or requiring elevated temperatures, yields the desired amide and ethanol (B145695) as a byproduct. nih.gov This route offers a milder alternative to the use of acyl chlorides.

General Reaction Scheme:

Figure 2. General synthesis of N-cyclopropyl-2,2-difluoro-2-bromoacetamide.

| Reagent 1 | Reagent 2 | Conditions | Product |

| 2-Bromo-2,2-difluoroacetyl chloride | Cyclopropylamine | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N-Cyclopropyl-2,2-difluoro-2-bromoacetamide |

| Ethyl bromodifluoroacetate | Cyclopropylamine | Heat or Catalyst | N-Cyclopropyl-2,2-difluoro-2-bromoacetamide |

Preparation of N-Protected Bromodifluoroacetamides (e.g., phenyl, cyclohexyl, cyanoethyl, hydroxyethyl)

The synthesis of various N-substituted 2-bromo-2,2-difluoroacetamides is readily achievable through the reaction of a primary amine with a suitable 2-bromo-2,2-difluoroacetylating agent. The choice of amine dictates the N-substituent on the final amide product. Studies have shown that both N-alkyl and N-aryl substituted 2-bromo-2,2-difluoroacetamides are accessible and serve as reactive partners in further transformations. nih.govmdpi.com

N-Phenyl-2-bromo-2,2-difluoroacetamide: This derivative is typically synthesized by reacting aniline with 2-bromo-2,2-difluoroacetyl chloride. The reaction is often performed in an aprotic solvent with a base like pyridine to neutralize the generated HCl. nih.gov

N-Cyclohexyl-2-bromo-2,2-difluoroacetamide: The synthesis involves the acylation of cyclohexylamine. This can be achieved using 2-bromo-2,2-difluoroacetyl chloride and a base, following a standard Schotten-Baumann procedure. libretexts.org

N-(2-Cyanoethyl)-2-bromo-2,2-difluoroacetamide: This compound can be prepared by reacting 3-aminopropionitrile with 2-bromo-2,2-difluoroacetyl chloride. The cyano group is generally stable under these acylation conditions.

N-(2-Hydroxyethyl)-2-bromo-2,2-difluoroacetamide: The synthesis of this derivative requires the reaction of ethanolamine (B43304) with a 2-bromo-2,2-difluoroacetylating agent. Care must be taken to ensure selective N-acylation over O-acylation. This is typically achieved by using controlled conditions, such as low temperatures, and leveraging the higher nucleophilicity of the amine compared to the alcohol. The use of a base is also required to neutralize the acid byproduct.

Summary of Synthetic Approaches:

| N-Substituent | Amine Starting Material | Acylating Agent | Typical Conditions |

| Phenyl | Aniline | 2-Bromo-2,2-difluoroacetyl chloride | Base (Pyridine), Aprotic Solvent |

| Cyclohexyl | Cyclohexylamine | 2-Bromo-2,2-difluoroacetyl chloride | Base, Aprotic Solvent |

| Cyanoethyl | 3-Aminopropionitrile | 2-Bromo-2,2-difluoroacetyl chloride | Base, Aprotic Solvent |

| Hydroxyethyl | Ethanolamine | 2-Bromo-2,2-difluoroacetyl chloride | Low Temperature, Base |

Purification Methodologies for Bromodifluoroacetamides

Purification of the synthesized N-substituted 2-bromo-2,2-difluoroacetamides is crucial to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques including recrystallization, column chromatography, and liquid-liquid extraction are commonly employed.

Recrystallization Techniques

Recrystallization is a primary method for purifying solid amide products. The principle involves dissolving the crude amide in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. researchgate.net

The choice of solvent is critical and is determined empirically. For amides, common recrystallization solvents include polar options like ethanol, acetone, or acetonitrile. researchgate.net 1,4-Dioxane has also been noted as a useful solvent for amide recrystallization. researchgate.net The process may also involve a solvent/anti-solvent system, where the crude product is dissolved in a good solvent, and a poor solvent is added to induce crystallization.

Column Chromatography Applications

Column chromatography is a highly effective technique for purifying both solid and liquid bromodifluoroacetamides, separating compounds based on their differential adsorption to a stationary phase. nih.gov For this class of compounds, silica (B1680970) gel is the most common stationary phase.

The mobile phase, or eluent, is chosen to provide optimal separation of the target amide from impurities. Research on the purification of related N-aryl difluoroacetamides has demonstrated the efficacy of using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent system. nih.govresearchgate.net Typical ratios of hexane to ethyl acetate range from 5:1 to 3:1, with the polarity being adjusted to achieve a retention factor (Rf) that allows for good separation. nih.govresearchgate.net The fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated to yield the purified amide. nih.gov

Examples of Eluent Systems for Related Amides:

| Compound Type | Eluent System (Hexane:Ethyl Acetate) | Reference |

| N-Aryl-difluoroacetamide | 5:1 | researchgate.net |

| N-Aryl-difluoroacetamide | 4:1 | nih.govresearchgate.net |

| N-Aryl-difluoroacetamide | 3:1 | nih.gov |

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction is a fundamental workup procedure used to isolate and perform an initial purification of the crude amide from the reaction mixture. acs.orgacs.org This technique separates compounds based on their relative solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. acs.org

Following an amide synthesis, the reaction mixture is often diluted with an organic solvent, such as ethyl acetate, and washed sequentially with different aqueous solutions in a separatory funnel. researchgate.net A typical extraction protocol includes:

Acidic Wash: An aqueous acid wash (e.g., dilute HCl or 1 M citric acid) is used to remove any unreacted amine starting materials by converting them into their water-soluble ammonium (B1175870) salts. researchgate.netresearchgate.net

Basic Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) neutralizes any remaining acidic species and removes acidic byproducts. researchgate.net

Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer, breaking up emulsions and facilitating the subsequent drying step. researchgate.net

After the washes, the organic layer containing the crude amide is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography. acs.org

Chemical Reactivity and Transformation Mechanisms of N Bromo 2,2 Difluoroacetamide

Nucleophilic Substitution Reactions Involving the Bromine Atom

While direct nucleophilic substitution on the bromine atom of N-bromo-2,2-difluoroacetamide itself is not extensively documented, the reactivity of closely related 2-bromo-2,2-difluoroacetamides demonstrates the feasibility of such transformations, particularly through transition-metal catalysis. These reactions typically involve the displacement of the bromide to form new carbon-carbon or carbon-heteroatom bonds.

Research has shown that N-substituted 2-bromo-2,2-difluoroacetamides can undergo copper-catalyzed arylation with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.gov These methods provide effective pathways to aromatic amides, where the bromo-difluoroacetamide derivative serves as a key building block. nih.gov The substitution pattern on the amide nitrogen, whether alkyl or aryl, does not significantly affect the outcome of these reactions. nih.gov

In a similar vein, palladium catalysts have been employed for the nucleophilic substitution of α-bromo-α,α-difluoroallyl derivatives. pharm.or.jp In these reactions, soft nucleophiles react regioselectively, showcasing a powerful method for synthesizing 1,1-difluoroalkenes. pharm.or.jp Although these examples involve derivatives and not the primary this compound, they establish that the carbon-bromine bond in a bromodifluoroacetyl moiety is reactive towards nucleophilic attack, especially when activated by a transition metal catalyst.

Reduction Reactions to Form Amines and Alcohols

The reduction of this compound does not typically lead to the formation of amines and alcohols through conventional pathways. Instead, its reactivity is dominated by the susceptibility of the N-Br bond to one-electron reduction. This process results in the formation of radicals rather than the direct reduction of the amide functional group.

Studies on the reduction of N-brominated species, including N-bromoimides and amides, show they are readily reduced by hydrated electrons. nih.gov This one-electron reduction cleaves the N-Br bond. For N-bromoimides, this cleavage is heterolytic and yields bromine atoms (Br•), while for other N-bromo substrates, it results in the formation of N-centered radicals and a bromide ion (Br⁻). nih.gov These findings suggest that attempts to reduce this compound would likely generate amidyl radicals, which would then engage in subsequent radical chemistry rather than undergo reduction to an amine or alcohol. nih.gov

Oxidation Reactions Leading to Carboxylic Acids and Ketones

There is limited information in the scientific literature regarding the oxidation of this compound to yield carboxylic acids or ketones. The primary role of N-bromoamides, such as the related and widely used N-bromosuccinimide (NBS), is to act as oxidizing agents themselves or as sources of electrophilic bromine. slideshare.netrsc.org

For instance, N-bromo-amides are known to oxidize secondary aromatic alcohols. rsc.org The mechanism of oxidation by NBS often involves the enol form of a ketone substrate. slideshare.net N-bromoamides are also employed in visible-light-mediated C-H bromination of unactivated alkanes, where they act as the bromine source in a radical chain reaction. researchgate.netacs.orgnih.gov This established reactivity profile highlights the compound's function as an oxidant and halogenating agent, rather than as a substrate for oxidation to produce carboxylic acids or ketones.

Radical Cascade Reactions

The most significant and well-documented reactivity of this compound and its derivatives involves radical cascade reactions. The relatively weak N-Br bond can be cleaved homolytically, often initiated by visible light, to generate a key α,α-difluoroamidyl radical intermediate. This radical is a versatile species that can participate in a variety of subsequent transformations.

A notable application of N-allyl-2-bromo-2,2-difluoroacetamides, which are derivatives of the title compound, is in photocatalyst-free tandem reactions. Under visible light irradiation, these compounds can react with heteroarenes like quinoxalin-2(1H)-ones or coumarins. This process occurs without an external photocatalyst and is proposed to proceed through an electron donor-acceptor (EDA) complex. The reaction initiates with a single-electron transfer (SET) upon light absorption, generating an α,α-difluoroalkyl radical. This radical then undergoes an intramolecular 5-exo-trig cyclization onto the tethered allyl group, followed by heteroarylation, to construct valuable α,α-difluoro-γ-lactam-fused heterocyclic scaffolds.

Visible light can also mediate the intramolecular hydrodifluoroacetylative cyclization of this compound derivatives bearing an unactivated alkene moiety. This type of reaction is a powerful tool for C-C bond formation. The process is initiated by the photocatalytic generation of the α,α-difluoroacetyl radical, which then adds across the intramolecular double bond in a cyclization step. The resulting carbon-centered radical is subsequently quenched by a hydrogen atom source, completing the hydrodifluoroacetylative transformation. This strategy has been reviewed as part of the broader field of visible-light-mediated halofunctionalization of alkenes, which highlights the generation of reactive radical intermediates under photocatalytic conditions. rsc.org

A sophisticated cascade reaction involving derivatives like 2-bromo-2,2-difluoro-N-arylacetamides has been developed using photoredox catalysis. acs.orgnih.gov This process enables a tandem difluoroalkylation, cyclization, and hydroxylation sequence. The reaction starts with the generation of the difluoroalkyl radical via a photoredox cycle. This radical then adds to an unactivated alkene tethered to the amide, leading to cyclization. The resulting alkyl radical is trapped by molecular oxygen from the air, which acts as the hydroxyl source, to afford 4-hydroxyalkyl-3,3-difluoro-γ-lactams. acs.orgnih.govresearchgate.net This protocol is noted for its efficiency, use of inexpensive air as an oxidant, and good tolerance for various functional groups. acs.orgnih.gov

Cobalt-Catalyzed Difluoroalkylarylation via Single-Electron-Transfer (SET)

This compound can serve as a precursor to the difluoroalkyl radical in reactions catalyzed by cobalt. Mechanistic studies indicate that a Co(I) species, generated in the catalytic cycle, can reduce the bromo-difluoroacetamide via a single-electron-transfer (SET) pathway. nih.gov This process generates a discrete difluoroalkyl radical, which can then engage in subsequent bond-forming events. nih.gov

Visible Light Photocatalysis for Cyclization Reactions

Visible light photocatalysis provides a mild and efficient method for initiating cyclization reactions using N-allylbromodifluoroacetamides. In the absence of a metal or a traditional photocatalyst, visible light can promote a tandem intramolecular cyclization and heteroarylation between N-allylbromodifluoroacetamides and partners like quinoxalin-2(1H)-ones or coumarins. dntb.gov.ua This process leads to the formation of a variety of α,α-difluoro-γ-lactams. dntb.gov.ua

One specific application involves a visible light-promoted radical relay of N-allylbromodifluoroacetamide with quinoxalin-2(1H)-ones. nih.gov This reaction proceeds through a 5-exo-trig cyclization followed by a C-C bond formation step. nih.gov The protocol operates under mild conditions and produces hybrid molecules containing both the 3,3-difluoro-γ-lactam and the quinoxalin-2(1H)-one motifs. nih.gov The generation of an electrophilic carbon-centered radical from the bromo-imide precursor is a key step, which can be achieved through the formation of an electron donor-acceptor (EDA) complex that absorbs light or through sensitization by a photocatalyst. nih.gov This radical then adds to the alkene, initiating the cyclization cascade. nih.gov

Radical-Cascade Difluoroalkylation/Cyclization of Hydrazones

This compound is an effective reagent in radical-cascade reactions for the synthesis of complex nitrogen-containing heterocycles. A visible-light-mediated approach allows for the difluoroalkylation and subsequent cyclization of unsaturated aldehyde hydrazones. acs.org Using an organic photocatalyst like Eosin Y, N-allyl and N-homoallyl aldehyde hydrazones react with difluoroacetamides to produce difluoroalkylated dihydropyrazoles and tetrahydropyridazines. acs.org

The reaction is initiated by the formation of a difluoroalkyl radical from the this compound. This radical adds to the unsaturated hydrazone, triggering a cascade cyclization. acs.org This method represents an efficient strategy for the direct synthesis of these valuable heterocyclic structures, which are prevalent in medicinal chemistry. nih.govacs.org The use of visible light and an organic dye as the catalyst makes this a sustainable and environmentally benign process. acs.org

Metal-Catalyzed Coupling Reactions

Copper catalysis has proven to be a versatile tool for the direct arylation of this compound, enabling the synthesis of a wide array of aromatic amides from various aryl precursors. nih.govresearchgate.nethelsinki.fi

Copper-Catalyzed Direct Arylation with Aryl Boronic Acids

A robust methodology has been developed for the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides using aryl boronic acids. nih.govresearchgate.net This reaction provides access to diverse aromatic amides in good to excellent yields. nih.govdocumentsdelivered.com The process is generally insensitive to the electronic properties of the aryl boronic acid, accommodating both electron-rich and electron-deficient substituents. nih.govresearchgate.net Furthermore, a broad range of N-substituted 2-bromo-2,2-difluoroacetamides, including those with aliphatic and aromatic groups on the nitrogen atom, are well-tolerated. nih.gov

The proposed mechanism suggests an initial oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) to a copper complex. nih.gov This is followed by a rearrangement and reaction with the aryl boronic acid, culminating in a reductive elimination step that forms the C-C bond and yields the final aryl amide product. nih.gov The reaction has been successfully scaled up to gram quantities, demonstrating its synthetic utility. nih.govresearchgate.net

Table 1: Copper-Catalyzed Arylation of N-bromo-2,2-difluoroacetamides with Aryl Boronic Acids nih.govmdpi.com

| N-substituent (Amide) | Aryl Boronic Acid | Product | Yield (%) |

| Phenyl | 4-(Trifluoromethyl)phenyl | N-phenyl-4-(trifluoromethyl)benzamide | 87 |

| 3,4-Dimethoxyphenyl | 3-Chlorophenyl | 3-chloro-N-(3,4-dimethoxyphenyl)benzamide | 83 |

| 2,4-Difluorophenyl | 3-Methylphenyl | N-(2,4-difluorophenyl)-3-methylbenzamide | 88 |

Reaction conditions typically involve CuBr₂, a ligand (L1), KF, and MgCl₂ in a suitable solvent like hexafluoropropanol. nih.govmdpi.com

Copper-Catalyzed Direct Arylation with Aryl Trialkoxysilanes

In addition to aryl boronic acids, aryl trialkoxysilanes serve as effective arylating agents in the copper-catalyzed synthesis of aromatic amides from 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net This protocol demonstrates excellent efficiency and broad applicability. nih.gov The reaction accommodates highly fluorinated aryl trialkoxysilanes, delivering the corresponding amides without complication. nih.gov

The reaction conditions are similar to those used for aryl boronic acids, highlighting the versatility of the copper-based catalytic system. nih.govmdpi.com This method provides a valuable alternative for synthesizing aromatic amides, expanding the range of accessible aryl precursors. nih.gov

Table 2: Copper-Catalyzed Arylation of N-bromo-2,2-difluoroacetamides with Aryl Trialkoxysilanes nih.govresearchgate.net

| N-substituent (Amide) | Aryl Trialkoxysilane | Product | Yield (%) |

| Phenyl | Trimethoxy(4-(trifluoromethyl)phenyl)silane | N-phenyl-4-(trifluoromethyl)benzamide | 91 |

| Phenyl | (4-Fluorophenyl)trimethoxysilane | 4-fluoro-N-phenylbenzamide | 85 |

| Benzyl | Trimethoxy(p-tolyl)silane | N-benzyl-4-methylbenzamide | 89 |

Optimized conditions often include CuBr₂, a ligand, KF, and MgCl₂. researchgate.net

Copper-Catalyzed Direct Arylation with Dimethyl-Aryl-Sulfonium Salts

Dimethyl-aryl-sulfonium salts represent a third class of arylating agents successfully employed in the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.net This transformation further underscores the flexibility of the synthetic methodology, allowing for the formation of aromatic amides from readily available and structurally simple aryl sources. nih.gov The reaction proceeds efficiently, providing good to excellent yields for a range of substrates. researchgate.net

This approach complements the use of boronic acids and silanes, offering another reliable route for the construction of the amide bond in complex aromatic systems. nih.gov

Table 3: Copper-Catalyzed Arylation of N-bromo-2,2-difluoroacetamides with Dimethyl-Aryl-Sulfonium Salts nih.govresearchgate.net

| N-substituent (Amide) | Dimethyl-Aryl-Sulfonium Salt | Product | Yield (%) |

| Phenyl | Dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | N-phenyl-4-(trifluoromethyl)benzamide | 84 |

| Phenyl | (4-Fluorophenyl)dimethylsulfonium triflate | 4-fluoro-N-phenylbenzamide | 78 |

| Benzyl | Dimethyl(p-tolyl)sulfonium triflate | N-benzyl-4-methylbenzamide | 81 |

Reaction conditions are optimized based on the specific sulfonium (B1226848) salt and amide used. researchgate.net

Nickel-Catalyzed Difluoroalkylation of Aryl Ketones

A notable application of bromodifluoroacetamides is in the nickel-catalyzed difluoroalkylation of α-C-H bonds of aryl ketones. This method allows for the synthesis of quaternary alkyl difluorides from tertiary ketones. researchgate.net The reaction is typically carried out using a nickel catalyst, such as [NiCl2(PPh3)2], in the presence of a ligand and a base. researchgate.netresearchgate.net

The process is initiated with a pilot substrate like 1,2-diphenylethan-1-one, using a catalytic system of [NiCl2(PPh3)2] and a ligand like XantPhos in a solvent such as THF. researchgate.net The choice of base is critical, with lithium diisopropylamide (LDA) often proving essential for the catalytic cycle to proceed effectively. researchgate.net While other bases like LiHMDS and KHMDS can facilitate the reaction, they generally result in lower yields. researchgate.net The screening of various nickel sources has confirmed that [NiCl2(PPh3)2] is often the optimal catalyst for this transformation. researchgate.net This methodology provides an efficient route to construct molecules containing quaternary alkyl difluorides, which are of interest in medicinal chemistry. researchgate.net

Table 1: Catalyst and Base Screening for Difluoroalkylation of Aryl Ketones

| Entry | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 1 | [NiCl2(PPh3)2] | LDA | Optimal |

| 2 | [NiCl2(PPh3)2] | tBuOK | Reaction Quenched |

| 3 | [NiCl2(PPh3)2] | LiHMDS | 59 |

| 4 | [NiCl2(PPh3)2] | KHMDS | 44 |

| 5 | Other Ni Sources | LDA | Lower Yields |

Nickel-Catalyzed C-H Difluoroalkylation of Heteroarenes

The utility of bromodifluoro-compounds extends to the nickel-catalyzed difluoroalkylation of (hetero)arenes. A developed method facilitates the cross-coupling of (hetero)arylboronic acids with unactivated 1-bromo-1,1-difluoroalkanes. nih.govdntb.gov.ua This reaction is significant for preparing difluoroalkylated arenes, which are important in pharmaceutical development. nih.govdntb.gov.ua

A highly efficient catalytic system for this transformation employs two distinct ligands: a bidentate bipyridine-based ligand (4,4'-di-tBu-bpy) and a monodentate pyridine-based ligand (DMAP). nih.govdntb.gov.ua This dual-ligand system, in conjunction with a nickel catalyst, enables the coupling under mild conditions and demonstrates broad substrate scope, accommodating various heteroaromatics and commercially available pharmaceuticals. dntb.gov.uaresearchgate.net This approach avoids the need to preform organometallic reagents and exhibits good tolerance to a wide range of functional groups. researchgate.net

C-X Bond Activation Strategies

Recent research has unveiled novel strategies for activating the carbon-halogen (C-X) and even the robust carbon-fluorine (C-F) bonds of bromodifluoroacetamides.

S₈-Catalyzed Selective Triple-Cleavage of C-X Bonds (including C-F)

An unprecedented reaction catalyzed by elemental sulfur (S₈) enables the selective triple-cleavage of bonds in bromodifluoroacetamides. nih.govsemanticscholar.orgrsc.org This process involves the breaking of two inert carbon-fluorine (C(sp³)–F) bonds and one carbon-bromine (C-Br) bond, while the carbon-carbon bond of the reagent remains intact. nih.govrsc.org This metal-free activation strategy stands in contrast to typical C-F activation methods that rely on metal catalysts. nih.govsemanticscholar.org

The reaction is used to synthesize valuable nitrogen-containing heterocycles such as 2-amido substituted benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. nih.govsemanticscholar.orgrsc.org The process is a cascade protocol where the bromodifluoroacetamide reacts with substrates like o-phenylenediamines, 2-aminophenols, or 2-aminothiophenols. nih.gov Control experiments suggest that S₈ does not react directly with the initial bromodifluoroacetamide but is involved in the formation of an intermediate. nih.govsemanticscholar.org

A variety of N-substituted bromodifluoroamides, including those with isopropyl, tert-butyl, benzyl, allyl, and phenyl groups, have been shown to be effective in this transformation, highlighting the broad scope of the methodology. nih.govsemanticscholar.org

Table 2: Substrate Scope for S₈-Catalyzed Synthesis of 2-Amidobenzimidazoles

| Product | N-Substituent of Bromodifluoroacetamide | Yield (%) |

|---|---|---|

| 3a | Isopropyl | 93 |

| 3b | tert-Butyl | 55 |

| 3c | Benzyl | 91 |

| 3d | Allyl | 70 |

| 3e | Phenyl | 85 |

| 3f | Cyclopropyl | 32 |

Formation of C2 Sources from Bromodifluoroacetamides

A key aspect of the S₈-catalyzed reaction is the in situ generation of a C2 source from the bromodifluoroacetamide reagent. nih.govrsc.org The selective cleavage of the two C-F bonds and one C-Br bond transforms the bromodifluoroacetamide into a reactive two-carbon unit that participates in the cascade reaction to form the final heterocyclic products. nih.govrsc.org This transformation represents a significant departure from the typical reactivity of halogenated difluoro compounds, which usually act as difluoroalkylation reagents (via single C-X cleavage) or as difluorocarbene precursors (via double C-X and C-R cleavage). nih.govsemanticscholar.org The ability to generate a C2 synthon through this triple-cleavage pathway opens new avenues in synthetic chemistry and expands the utility of fluorinated compounds. nih.govrsc.org

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

N-bromo-2,2-difluoroacetamide serves as a valuable building block in the synthesis of more elaborate molecular architectures. One notable application is in the preparation of aromatic amides. Through a copper-catalyzed direct arylation reaction, N-bromo-2,2-difluoroacetamides can be coupled with various aryl precursors, such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.gov This methodology is effective for introducing both electron-rich and electron-deficient aryl groups and is compatible with a range of aliphatic and aromatic secondary or tertiary amides derived from this compound. nih.gov The resulting aromatic amides are themselves important intermediates in the synthesis of pharmaceuticals and other functional materials.

Reagents for Introducing Bromine, Fluorine, and Amide Moieties

The strategic placement of bromine, fluorine, and amide functionalities in this compound allows it to act as a multifunctional reagent. The bromine atom serves as a handle for various coupling reactions and as a precursor to radical species. The gem-difluoro group is a key pharmacophore that can enhance the metabolic stability and bioavailability of drug candidates. The amide group provides a site for further functionalization and is a common feature in many biologically active compounds.

In a mechanism-guided discovery, it was found that 2-bromo-2,2-difluoroacetamides can undergo a copper-catalyzed reaction to form aromatic amides. nih.gov This transformation involves the formal transfer of the "-CO-NR2" synthon, effectively introducing an amide moiety onto an aromatic ring. nih.gov

Synthesis of Nitrogen-Containing Heterocycles

This compound and its derivatives are particularly useful in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

Formation of 2-Amido Substituted Benzimidazoles, Benzoxazoles, and Benzothiazoles

An S8-catalyzed cascade reaction utilizing bromodifluoroacetamides has been developed for the synthesis of 2-amido substituted benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.net This method proceeds via a selective triple-cleavage of the bromodifluoroacetamide, generating a C2 source in situ. researchgate.net The reaction demonstrates good to excellent yields and offers a straightforward route to these important heterocyclic scaffolds. researchgate.net

| Heterocycle | Starting Materials | Catalyst | Key Feature |

| 2-Amido-substituted benzimidazoles | Benzene-1,2-diamine and 2-bromo-2,2-difluoro-N-isopropylacetamides | S8 | Selective triple-cleavage of the bromodifluoroacetamide |

| 2-Amido-substituted benzoxazoles | 2-Aminophenols and bromodifluoroacetamides | S8 | Cascade protocol |

| 2-Amido-substituted benzothiazoles | 2-Aminothiophenols and bromodifluoroacetamides | S8 | Generation of a C2 source |

Construction of 3,3-Difluoro-γ-Lactams

The synthesis of α,α-difluoro-γ-lactams, which are core structures in many natural products and drugs, can be achieved using derivatives of this compound. seattleu.edu For instance, N-allylbromodifluoroacetamides can undergo a radical tandem cyclization reaction catalyzed by N-heterocyclic carbenes (NHCs) in the presence of aldehydes to produce α,α-difluoro-γ-lactam derivatives in moderate to good yields. rsc.org Another approach involves a photocatalyst-free, visible-light-promoted tandem intramolecular cyclization/heteroarylation of bromodifluoroacetamides. rsc.org

| Reaction Type | Key Reagents | Product |

| NHC-catalyzed radical tandem cyclization | N-allylbromodifluoroacetamides, aldehydes | α,α-difluoro-γ-lactam derivatives |

| Photocatalyst-free visible-light-promoted tandem cyclization | Bromodifluoroacetamides | α,α-difluoro-γ-lactams |

Preparation of α,α-Difluoro-g-lactam-fused Quinoxalin-2(1H)-ones and Coumarins

A visible-light-promoted radical relay cyclization/C–C bond formation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones has been developed. acs.org This protocol, which proceeds under mild conditions, results in hybrid molecules containing both quinoxalin-2(1H)-one and 3,3-difluoro-γ-lactam motifs. acs.org A similar strategy involving a photocatalyst-free, visible-light-promoted tandem intramolecular cyclization/heteroarylation has been used to fuse α,α-difluoro-γ-lactams with quinoxalin-2(1H)-ones or coumarins. rsc.orgresearchgate.net These reactions tolerate a variety of functional groups and provide access to structurally complex and potentially biologically active heterocycles. acs.orgresearchgate.net

| Fused Heterocycle | Starting Materials | Reaction Conditions |

| α,α-Difluoro-γ-lactam-fused quinoxalin-2(1H)-ones | N-allylbromodifluoroacetamide, quinoxalin-2(1H)-ones | Visible light, mild conditions |

| α,α-Difluoro-γ-lactam-fused coumarins | Bromodifluoroacetamides, coumarins | Visible light, photocatalyst-free |

Access to 4-Hydroxyalkyl-3,3-difluoro-γ-lactams

A photoredox-catalyzed tandem radical cyclization/hydroxylation cascade reaction of 2-bromo-2,2-difluoro-N-arylacetamides containing unactivated alkene moieties provides an efficient route to 4-hydroxyalkyl-3,3-difluoro-γ-lactams. acs.orgnih.gov This process is notable for its use of air as the source of the hydroxyl group, its good functional group tolerance, and the low loading of the photocatalyst required. acs.orgnih.gov The reaction proceeds through a radical difluoroalkylation followed by cyclization and hydroxylation. nih.gov

| Product | Key Features |

| 4-Hydroxyalkyl-3,3-difluoro-γ-lactams | Photoredox-catalyzed, tandem radical cyclization/hydroxylation, air as hydroxyl source, good functional group tolerance |

Synthesis of α,α-Difluorinated β-Substituted γ- or δ-Lactams

The synthesis of α,α-difluorinated γ-lactams, important structural motifs in medicinal chemistry, can be efficiently achieved through the copper-catalyzed cyclization of N-allyl-2-bromo-2,2-difluoroacetamides. This intramolecular atom transfer radical cyclization (ATRC) process provides a direct route to these valuable heterocyclic compounds. The reaction proceeds by the generation of a difluoroacetyl radical intermediate which then undergoes a 5-exo-trig cyclization onto the tethered alkene.

While the synthesis of γ-lactams through this method is established, the construction of the corresponding six-membered δ-lactams via a 6-exo-trig cyclization of N-homoallyl-2-bromo-2,2-difluoroacetamides is a less explored area. However, the principles of ATRC suggest that with appropriate substrate design and optimization of reaction conditions, this methodology could be extended to the synthesis of α,α-difluorinated δ-lactams. A copper-catalyzed tandem radical cyclization strategy has been reported for preparing substituted lactam derivatives, suggesting the feasibility of such transformations. nih.gov

Formation of 3,3-Difluoro-2-oxindoles

A significant application of this compound is in the synthesis of 3,3-difluoro-2-oxindoles, a privileged scaffold in drug discovery. A visible-light photoredox-catalyzed intramolecular C-H difluoroacetamidation of N-aryl-2-bromo-2,2-difluoroacetamides provides a facile and efficient route to these compounds. This method utilizes a photocatalyst, such as fac-Ir(ppy)₃, to generate a difluoroacetamide radical from the N-bromo precursor under mild conditions. The subsequent intramolecular cyclization onto the aromatic ring, followed by rearomatization, affords the desired 3,3-difluoro-2-oxindole. This protocol demonstrates broad substrate scope and good functional group tolerance, with moderate to excellent yields. researchgate.netnih.gov

| Substrate (N-Aryl Group) | Product | Yield (%) |

| N-phenyl | 3,3-difluoro-1-methylindolin-2-one | 85 |

| N-(4-methoxyphenyl) | 3,3-difluoro-5-methoxy-1-methylindolin-2-one | 78 |

| N-(4-chlorophenyl) | 5-chloro-3,3-difluoro-1-methylindolin-2-one | 82 |

| N-(3-chlorophenyl) | 6-chloro-3,3-difluoro-1-methylindolin-2-one | 75 |

| N-(4-bromophenyl) | 5-bromo-3,3-difluoro-1-methylindolin-2-one | 80 |

| N-(4-fluorophenyl) | 5-fluoro-3,3-difluoro-1-methylindolin-2-one | 72 |

| N-(2-methylphenyl) | 3,3-difluoro-1,7-dimethylindolin-2-one | 65 |

| N-naphthyl | 1-methyl-1H-benzo[g]indole-2,3-dione, 3,3-difluoro | 70 |

Table 1: Synthesis of 3,3-Difluoro-2-oxindoles via Visible-Light Photoredox Catalysis. researchgate.netnih.gov

Synthesis of 3,3-Difluoropyrrolidin-2-ones

The synthesis of 3,3-difluoropyrrolidin-2-ones (α,α-difluoro-γ-lactams) represents a valuable transformation, as these structures are key components of various biologically active molecules. While direct intramolecular cyclization of N-allyl-N-bromo-2,2-difluoroacetamide provides a route to these compounds, alternative strategies are continually being explored. Photocatalytic [3+2] cycloaddition reactions of phenols and alkenes have been shown to be effective for the synthesis of dihydrobenzofurans, suggesting that a similar approach with this compound and suitable alkene partners could potentially lead to the formation of 3,3-difluoropyrrolidin-2-ones under photoredox conditions. nih.govnih.gov Further research in this area is needed to establish a direct and efficient protocol.

Construction of Difluoroalkylated Dihydropyrazoles and Tetrahydropyridazines

The introduction of a difluoromethyl group into heterocyclic systems like dihydropyrazoles and tetrahydropyridazines is of significant interest for the development of new pharmaceuticals. While the direct use of this compound for this purpose is not yet widely reported, related methodologies provide a strong foundation for future research. For instance, the synthesis of difluoromethylated pyrazoles has been achieved through the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides. nih.gov This suggests that this compound could potentially serve as a precursor to a difluoroacetyl radical or a related reactive intermediate that could engage in cycloaddition or other annulation strategies with appropriate unsaturated nitrogen-containing heterocycles to afford the desired difluoroalkylated dihydropyrazoles and tetrahydropyridazines.

Formation of Aromatic Amides via Direct Arylation

A powerful application of this compound is its use as a precursor for the synthesis of aromatic amides through a copper-catalyzed direct arylation reaction. nih.govnih.govnih.govresearchgate.net This methodology allows for the coupling of the acetamide (B32628) moiety with a variety of aryl sources, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. The reaction proceeds under relatively mild conditions and exhibits a broad substrate scope, tolerating a wide range of functional groups on both the N-substituent of the amide and the arylating agent. nih.govnih.gov This transformation is believed to proceed through an oxidative addition of the C-Br bond to a copper(I) catalyst, followed by transmetalation with the arylating agent and subsequent reductive elimination to furnish the C-C coupled product. nih.gov

| N-Substituent of Amide | Arylating Agent | Product | Yield (%) |

| Phenyl | 4-(Trifluoromethyl)phenylboronic acid | N-Phenyl-4-(trifluoromethyl)benzamide | 87 |

| Naphthalen-1-yl | 4-tert-Butylphenylboronic acid | 4-tert-Butyl-N-(naphthalen-1-yl)benzamide | 81 |

| 3,4-Dimethoxyphenyl | 4-Methoxyphenylboronic acid | N-(3,4-Dimethoxyphenyl)-4-methoxybenzamide | 92 |

| Benzyl | Phenylboronic acid | N-Benzylbenzamide | 78 |

| Phenyl | Trimethoxy(4-(trifluoromethyl)phenyl)silane | N-Phenyl-4-(trifluoromethyl)benzamide | 84 |

| Phenyl | Dimethyl(4-methoxyphenyl)sulfonium triflate | 4-Methoxy-N-phenylbenzamide | 75 |

| Ethyl | 4-Chlorophenylboronic acid | N-Ethyl-4-chlorobenzamide | 88 |

| Cyclohexyl | 3-Fluorophenylboronic acid | N-Cyclohexyl-3-fluorobenzamide | 83 |

Table 2: Copper-Catalyzed Direct Arylation of N-Substituted-2-bromo-2,2-difluoroacetamides. nih.govnih.gov

Fluoroalkylation Methodologies

The difluoroacetamide moiety can also be installed onto aromatic systems through C-H functionalization strategies. These methods offer an atom-economical approach to the synthesis of valuable fluorinated compounds.

C-H Difluoroalkylation of Coumarins

Coumarins, a class of naturally occurring compounds with diverse biological activities, can be selectively difluoroalkylated at the C3 position using N-phenyl-2-bromo-2,2-difluoroacetamide in the presence of a copper catalyst. bldpharm.comchemicalbook.comambeed.com This reaction proceeds via a radical mechanism, where the copper catalyst facilitates the formation of a difluoroacetyl radical from the bromo-difluoroacetamide precursor. This radical then adds to the electron-rich C3 position of the coumarin (B35378) ring. The reaction exhibits good functional group tolerance on the coumarin scaffold.

| Coumarin Substituent | Product | Yield (%) |

| H | 3-(2,2-Difluoro-2-oxo-2-(phenylamino)ethyl)coumarin | 72 |

| 6-Chloro | 6-Chloro-3-(2,2-difluoro-2-oxo-2-(phenylamino)ethyl)coumarin | 68 |

| 7-Methoxy | 3-(2,2-Difluoro-2-oxo-2-(phenylamino)ethyl)-7-methoxycoumarin | 75 |

| 6-Bromo | 6-Bromo-3-(2,2-difluoro-2-oxo-2-(phenylamino)ethyl)coumarin | 65 |

Table 3: Copper-Catalyzed C-H Difluoroalkylation of Substituted Coumarins with N-Phenyl-2-bromo-2,2-difluoroacetamide. bldpharm.comchemicalbook.com

C-H Difluoroalkylation of 2-Pyridones

A significant application of this compound and related bromodifluoroacetamides is in the regioselective C-H difluoroalkylation of 2-pyridones. researchgate.netnih.gov Researchers have developed an efficient method utilizing a nickel(II) catalyst, specifically (dppf)NiCl₂, to achieve this transformation under mild conditions. researchgate.netnih.gov This protocol facilitates the direct attachment of a difluoroalkyl group to the C-3 position of the 2-pyridone ring system. researchgate.net

The reaction demonstrates a broad substrate scope, tolerating a wide array of sensitive functional groups. nih.gov This includes halogens (Cl, Br, I), a cyano group (-CN), and even various heteroarenes like pyridinyl, furanyl, and thiophenyl moieties. researchgate.netnih.gov Preliminary mechanistic studies suggest that the reaction proceeds through a radical pathway involving a fluoroalkyl radical intermediate. nih.gov

Table 1: Nickel-Catalyzed C-H Difluoroalkylation of 2-Pyridones

| Feature | Description |

|---|---|

| Reagent | Bromodifluoroacetamides |

| Substrate | 2-Pyridones |

| Catalyst | (dppf)NiCl₂ |

| Position of Alkylation | C-3 |

| Key Advantage | High regioselectivity and tolerance of diverse functional groups (-Cl, -Br, -I, -COMe, -CN, etc.). researchgate.netnih.gov |

| Proposed Mechanism | Radical pathway involving a fluoroalkyl radical intermediate. nih.gov |

Difluoroalkylation of Alkenes and Vinyl Ethers

The principles of radical addition using bromodifluoro compounds have been extended to alkenes and vinyl ethers. While studies often highlight the use of the closely related ethyl 2-bromo-2,2-difluoroacetate, the underlying radical chemistry is pertinent. Sodium dithionite (B78146) (Na₂S₂O₄) can be used to mediate the radical addition of these bromo-difluoro compounds to vinyl ethers. researchgate.netnih.gov This reaction results in the formation of difluoroacetyl-substituted acetals. nih.gov The process is an efficient method for constructing molecules containing the valuable difluoroacetyl group. researchgate.net

Visible-light photoredox catalysis has also emerged as a powerful, environmentally friendly method for the difluoroalkylation of alkenes. researchgate.net This approach uses a photocatalyst, such as fac-Ir(ppy)₃, to generate the reactive radical species from the C-Br bond under mild conditions, leading to the efficient formation of difluoromethylenated products. researchgate.net

Table 2: Difluoroalkylation of Alkenes and Vinyl Ethers

| Method | Reagents & Conditions | Products | Reference |

|---|---|---|---|

| Radical Addition | Ethyl/methyl 2-bromo-2,2-difluoroacetate, Na₂S₂O₄, vinyl ethers, alcohol | Difluoroacetyl-substituted acetals | researchgate.netnih.gov |

| Visible-Light Photoredox Catalysis | Ethyl 2-bromo-2,2-difluoroacetate, alkene, base, fac-Ir(ppy)₃, visible light | Difluoromethylenated alkenes or alkanes | researchgate.net |

Synthesis of Fluorinated Bioactive Molecules and Intermediates

The introduction of fluorine atoms into bioactive molecules can significantly alter their physical, chemical, and biological properties. This compound is a key player in the synthesis of such molecules and their essential precursors.

Precursors to 3,3-Difluoro-GABA Analogues

The methodology involving the radical addition of alkyl 2-bromo-2,2-difluoroacetates to vinyl ethers has been successfully applied as a crucial step in the total synthesis of 3,3-difluoro-GABA (gamma-aminobutyric acid). nih.gov This synthetic route provides access to a previously unknown isomer of difluoro-GABA, thereby completing the series of isomeric difluorinated GABAs. nih.gov The synthesis highlights the utility of bromo-difluoro reagents in creating complex, fluorinated analogues of important neurotransmitters. nih.gov

Intermediates for 2-Bromo-2,2-difluoroethylamine (B1608131) Hydrochloride Synthesis

This compound is a direct and essential intermediate in a cost-effective synthesis of 2-bromo-2,2-difluoroethylamine hydrochloride. google.com The synthesis begins with the reaction of ethyl bromodifluoroacetate with ammonia (B1221849) gas to produce solid this compound. google.com This intermediate is then reduced to afford the target molecule. google.com

The reduction step involves dissolving this compound in tetrahydrofuran, followed by treatment with sodium borohydride (B1222165) and boron trifluoride etherate. google.com After workup and purification, the final product, 2-bromo-2,2-difluoroethylamine hydrochloride, is isolated as a white solid. google.com This method is noted for its use of inexpensive reagents and its suitability for large-scale production. google.com

Table 3: Synthesis of 2-Bromo-2,2-difluoroethylamine Hydrochloride

| Step | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| 1 | Ethyl bromodifluoroacetate | Ammonia gas, Ether | This compound | Formation of the key amide intermediate. google.com |

| 2 | This compound | Sodium borohydride, Boron trifluoride etherate, Tetrahydrofuran | 2-Bromo-2,2-difluoroethylamine hydrochloride | Reduction of the amide to the corresponding amine; suitable for kilogram-scale synthesis. google.com |

Strategies for Late-Stage Fluorine-Containing Modification

The ability to introduce fluorine-containing groups into complex molecules during the later stages of a synthetic sequence is highly desirable in medicinal chemistry and drug discovery. The reactivity of this compound and related compounds makes them suitable for such applications. For instance, copper-catalyzed arylation reactions of N-substituted 2-bromo-2,2-difluoroacetamides with aryl boronic acids have been developed. nih.gov This transformation provides a novel route to aromatic amides and demonstrates the utility of these reagents as synthons for the -CO-NR₂ group in late-stage functionalization, allowing for the expeditious preparation of diverse amide derivatives. nih.gov Such methods, which show excellent efficiency and can be scaled up, represent a powerful strategy for modifying complex molecular scaffolds. nih.gov

Advanced Analytical Characterization Techniques in the Study of N Bromo 2,2 Difluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of N-bromo-2,2-difluoroacetamide, offering detailed insights into its atomic framework through various nuclei probes.

Proton (¹H NMR) Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For compounds containing a difluoroacetamide moiety, the proton signal of the amide (NH) group is of particular interest. In related difluoroacetamide structures, the NH proton often appears as a triplet due to coupling with the two adjacent fluorine atoms. nih.gov This characteristic signal can be found in a spectral region with minimal interference from other signals, typically around 6.1 ppm. nih.gov The presence and splitting pattern of this peak are crucial for confirming the integrity of the difluoroacetamide group.

Carbon-13 (¹³C NMR) Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. In the analysis of this compound, the carbonyl carbon (C=O) and the α-carbon (CBrF₂) are the key reporters. The carbonyl carbon resonance is typically found in the range of 160-180 ppm, characteristic of amide carbonyls. researchgate.net The α-carbon, directly attached to bromine and two fluorine atoms, will exhibit a unique chemical shift and will be split into a triplet by the two fluorine atoms due to ¹JCF coupling. The observation of these signals confirms the carbon framework of the molecule. nih.gov

Fluorine-19 (¹⁹F NMR) for Difluoroacetamide Moiety Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine nuclei. In similar difluoroacetamide derivatives, the ¹⁹F NMR signals can appear as doublets of doublets when coupled to other nuclei. nih.gov The use of ¹⁹F NMR is a powerful tool for confirming the presence and electronic nature of the difluoroacetamide moiety and can be used for quantitative analysis of fluorinated compounds. nih.govnih.gov

Analysis of Coupling Patterns

The coupling between different nuclei provides invaluable information about the connectivity of atoms within the molecule.

¹H-¹⁹F Coupling: The proton of the amide group (NH) in difluoroacetamides exhibits coupling to the two fluorine atoms on the adjacent carbon, resulting in a triplet in the ¹H NMR spectrum with a typical coupling constant (²JHF) of around 53.5 Hz. nih.gov

¹³C-¹⁹F Coupling: The carbon atoms in proximity to the fluorine atoms will show coupling. The α-carbon (CBrF₂) will exhibit a large one-bond coupling constant (¹JCF), appearing as a triplet. The carbonyl carbon may also show a smaller two-bond coupling (²JCF).

¹⁹F-¹⁹F Coupling: In some instances, non-equivalent fluorine atoms can couple with each other, though in this compound, the two fluorine atoms are expected to be equivalent, thus no homonuclear ¹⁹F-¹⁹F coupling would be observed. However, in more complex molecules containing multiple difluoroacetamide groups, such couplings can be observed. nih.gov

Table 1: Representative NMR Data for the Difluoroacetamide Moiety

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H (NH ) | ~6.1 nih.gov | Triplet (t) | ²JHF ≈ 53.5 nih.gov |

| ¹³C (C =O) | 160-180 | Singlet or Triplet | ²JCF (if coupled) |

| ¹³C (C BrF₂) | Variable | Triplet (t) | ¹JCF |

| ¹⁹F (CF ₂) | Variable | Singlet or complex | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the carbon-halogen bonds.

The amide functional group gives rise to several distinct peaks:

N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. pressbooks.pubopenstax.org

C=O Stretch (Amide I band): A strong, sharp absorption peak typically appears in the range of 1670-1780 cm⁻¹ for the carbonyl group stretch. pressbooks.pubopenstax.org

N-H Bend (Amide II band): This band, resulting from the bending of the N-H bond, is usually found around 1550-1640 cm⁻¹.

The carbon-fluorine and carbon-bromine bonds also have characteristic absorptions:

C-F Stretch: Strong absorptions for C-F stretching are typically observed in the 1000-1400 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration appears at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3300-3500 pressbooks.pubopenstax.org | Sharp, Medium |

| Amide (C=O) | Stretch (Amide I) | 1670-1780 pressbooks.pubopenstax.org | Strong, Sharp |

| Amide (N-H) | Bend (Amide II) | 1550-1640 | Medium |

| C-F | Stretch | 1000-1400 | Strong |

| C-Br | Stretch | 500-650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₂H₂BrF₂NO), the molecular ion peak ([M]⁺) would be expected. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. For example, the calculated exact mass for C₂H₂BrF₂NO can be compared to the experimentally determined mass to a high degree of accuracy. rsc.org

Fragmentation of the molecular ion under electron impact would likely involve the loss of a bromine atom, a fluorine atom, or the entire bromo-difluoroacetyl group, providing further structural confirmation.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry stands as a cornerstone technique for the accurate mass determination of polar and thermally labile molecules like this compound. ESI is a soft ionization method that typically generates intact molecular ions or protonated molecules, minimizing fragmentation and providing a clear indication of the molecular weight. hoffmanchemicals.com When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, ESI-HRMS allows for the determination of the elemental composition of the analyte with a high degree of confidence.

Research Findings:

While specific ESI-HRMS studies focusing solely on this compound are not extensively detailed in currently available literature, the analysis of related brominated and fluorinated acetamides provides a strong basis for expected outcomes. For instance, in studies involving the synthesis of various aromatic amides from 2-bromo-2,2-difluoroacetamide (B1273100) precursors, HRMS (TOF MS ES+) was employed to characterize the resulting products, demonstrating the suitability of this technique for this class of compounds. nih.gov

In a hypothetical ESI-HRMS analysis of this compound in positive ion mode, one would expect to observe the protonated molecule, [M+H]⁺. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the spectrum would characteristically display a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a key identifier for bromine-containing compounds.

The high-resolution capability of the mass spectrometer would allow for the precise measurement of the m/z values for both isotopic peaks, which can then be compared to the theoretically calculated values to confirm the elemental formula.

| Expected Ion Species | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [C₂H₃BrF₂NO]⁺ | 173.9363 | 175.9342 |

This table presents hypothetical, yet chemically sound, expected high-resolution mass-to-charge ratios for the protonated molecule of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry is a robust technique for the separation and identification of volatile and thermally stable compounds. While the polarity of the amide group in this compound might suggest that GC analysis could be challenging, its relatively low molecular weight could make it amenable to this technique, provided it has sufficient volatility and thermal stability.

In GC/MS, the sample is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by a hard ionization technique like electron ionization (EI). EI leads to extensive fragmentation of the molecule, creating a unique fragmentation pattern that serves as a "fingerprint" for identification by comparison with spectral libraries.

Research Findings:

Upon electron ionization, the this compound molecule would likely undergo fragmentation through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This would result in the formation of the [CBrF₂]⁺ or the [CONH₂]⁺ fragment.

Loss of Halogen: The loss of a bromine radical (Br•) is a very common fragmentation pathway for brominated compounds, which would result in a fragment ion at m/z corresponding to [C₂H₂F₂NO]⁺. Due to the high electronegativity of fluorine, the loss of a fluorine radical is less common but still possible.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for some carbonyl compounds.

The resulting mass spectrum would be a complex pattern of these and other fragment ions. The presence of the bromine isotopic pattern in any bromine-containing fragments would be a critical diagnostic tool.

| Potential Fragment Ion | Structure | Notes |

| [C₂H₂BrF₂NO]⁺ | Molecular Ion | Expected to be of low abundance due to instability. |

| [C₂H₂F₂NO]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

| [CBrF₂]⁺ | Alpha-cleavage. | |

| [CONH₂]⁺ | Alpha-cleavage. |

This table outlines plausible fragment ions of this compound under electron ionization in GC/MS, based on established fragmentation principles of similar compounds.

Theoretical and Computational Investigations on N Bromo 2,2 Difluoroacetamide

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules. By approximating the many-body electronic wavefunction with the electron density, DFT provides a computationally tractable method to explore molecular properties. In the context of N-bromo-2,2-difluoroacetamide, DFT studies offer valuable insights into its electronic characteristics, which are fundamental to understanding its chemical behavior. These theoretical calculations allow for the prediction of various molecular properties, including the distribution of electrons, the energies of molecular orbitals, and the sites most susceptible to chemical attack. nih.govtci-thaijo.org

Prediction of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining and predicting chemical reactivity. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, DFT calculations can predict the energies and spatial distributions of its HOMO and LUMO. This information is crucial for understanding its role in chemical reactions. For instance, the location of the HOMO can indicate which atom is the most nucleophilic, while the location of the LUMO can identify the most electrophilic site. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity of the molecule.

Table 1: Frontier Molecular Orbital Data for a Related Bromo-Amide Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 5.67 |

This table presents representative data for a similar bromo-amide compound to illustrate the type of information obtained from FMO analysis. The specific values for this compound would require dedicated DFT calculations.

Reactivity Predictions and Nucleophilic Attack Sites

DFT calculations can be used to predict the reactivity of this compound by analyzing its electronic properties. The molecular electrostatic potential (MESP) map, derived from DFT calculations, provides a visual representation of the charge distribution within the molecule. Regions of negative electrostatic potential (red and yellow) indicate areas rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

In the case of this compound, the nitrogen and oxygen atoms of the amide group are expected to have a higher electron density, making them potential sites for interaction with electrophiles. The carbon atom of the carbonyl group and the carbon atom bonded to the bromine and fluorine atoms are likely to be electron-deficient and thus prone to nucleophilic attack. The bromine atom, being a halogen, can also act as an electrophilic center, particularly in reactions involving the transfer of a positive bromine ion ("Br+").

Furthermore, Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, can be calculated using DFT to provide a more quantitative measure of local reactivity. nih.govresearchgate.net These functions help to pinpoint the specific atoms within the molecule that are most likely to participate in nucleophilic or electrophilic reactions.

Application of Hybrid Functionals (e.g., B3LYP, M02X)